molecular formula C16H21NO2 B12398988 Ramelteon-d3

Ramelteon-d3

Numéro de catalogue: B12398988
Poids moléculaire: 262.36 g/mol
Clé InChI: YLXDSYKOBKBWJQ-JHFOHIRNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ramelteon-d3 involves the incorporation of deuterium atoms into the Ramelteon molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The final product is subjected to rigorous quality control measures to confirm the incorporation of deuterium and the overall purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Ramelteon-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterium-labeled alcohols .

Applications De Recherche Scientifique

Ramelteon-d3 is widely used in scientific research due to its enhanced stability and precise labeling. Its applications include:

Mécanisme D'action

Ramelteon-d3 exerts its effects by acting as a melatonin receptor agonist. It has a high affinity for the MT1 and MT2 receptors located in the brain’s suprachiasmatic nucleus, which regulates the sleep-wake cycle. By binding to these receptors, this compound mimics the effects of melatonin, promoting sleep onset and maintaining circadian rhythm .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Ramelteon-d3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial .

Activité Biologique

Ramelteon-d3 is a deuterated form of ramelteon, a melatonin receptor agonist primarily used for the treatment of insomnia. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound acts as a selective agonist for the melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus (SCN) of the brain. This interaction modulates the sleep-wake cycle by inhibiting neuronal firing in the SCN, effectively promoting sleep without the sedative effects commonly associated with benzodiazepine receptor agonists (BzRAs) .

Key Mechanisms:

  • MT1 Receptor Activation: Primarily responsible for promoting sleep by inhibiting arousal signals.
  • MT2 Receptor Activation: Involved in regulating circadian rhythms.

2. Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to those of its parent compound. Key pharmacokinetic parameters include:

ParameterValue
Oral Bioavailability1.8%
Peak Plasma Concentration (Cmax)0.75 hours post-administration
Volume of Distribution73.6 L
Protein Binding82% (primarily to albumin)
Major MetaboliteM-II (active)

This compound undergoes extensive first-pass metabolism, primarily via CYP1A2, with significant interindividual variability in absorption and elimination .

3. Clinical Efficacy

The efficacy of this compound has been evaluated in various clinical studies. A pivotal study demonstrated that ramelteon significantly reduced sleep latency compared to placebo over a treatment duration of six months:

  • Study Design: Randomized, double-blind, placebo-controlled trial.
  • Population: Adults with chronic insomnia.
  • Results:
    • Significant reduction in latency to persistent sleep at Week 1 and Months 1, 3, 5, and 6 (P < 0.05).
    • No evidence of next-day residual effects or rebound insomnia upon discontinuation .

4. Safety Profile

This compound is generally well-tolerated with a low incidence of adverse effects. The most common side effects reported include mild to moderate drowsiness and dizziness. Importantly, there are no significant withdrawal symptoms upon cessation of treatment .

5. Case Studies

Several case studies have highlighted the therapeutic potential of this compound beyond insomnia:

  • Case Study 1: A study involving patients with autism spectrum disorder reported improvements in nocturnal symptoms when treated with ramelteon .
  • Case Study 2: In a trial assessing jet lag recovery, participants showed reduced sleep onset latency when administered ramelteon prior to bedtime during eastward travel across multiple time zones .

6. Conclusion

This compound represents a promising advancement in the treatment of insomnia and related disorders due to its selective action on melatonin receptors and favorable safety profile. Ongoing research will further elucidate its full therapeutic potential and applications in various patient populations.

Propriétés

Formule moléculaire

C16H21NO2

Poids moléculaire

262.36 g/mol

Nom IUPAC

3,3,3-trideuterio-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide

InChI

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1/i1D3

Clé InChI

YLXDSYKOBKBWJQ-JHFOHIRNSA-N

SMILES isomérique

[2H]C([2H])([2H])CC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3

SMILES canonique

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.